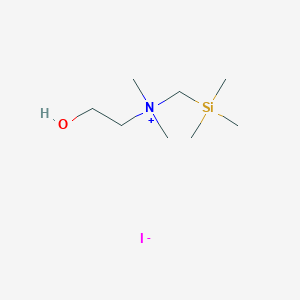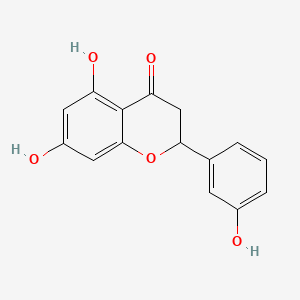
Bis(2-(azidoformyloxy)ethyl) isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(azidoformyloxy)ethyl) isophthalate is a chemical compound with the molecular formula C14H12N6O8 It is known for its unique structure, which includes azidoformyloxy groups attached to an isophthalate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(azidoformyloxy)ethyl) isophthalate typically involves the esterification of isophthalic acid with 2-(azidoformyloxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include isophthalic acid, 2-(azidoformyloxy)ethanol, and a suitable catalyst to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(azidoformyloxy)ethyl) isophthalate undergoes various chemical reactions, including:
Oxidation: The azidoformyloxy groups can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the azido groups to amines.
Substitution: The compound can participate in substitution reactions where the azido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the azidoformyloxy groups can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Bis(2-(azidoformyloxy)ethyl) isophthalate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its reactive azido groups.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(2-(azidoformyloxy)ethyl) isophthalate involves its reactive azidoformyloxy groups. These groups can undergo various chemical transformations, making the compound useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or polymer synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(azidoformyloxy)ethyl) terephthalate: Similar structure but with a terephthalate core.
Bis(2-(azidoformyloxy)ethyl) phthalate: Similar structure but with a phthalate core.
Uniqueness
Bis(2-(azidoformyloxy)ethyl) isophthalate is unique due to its isophthalate core, which imparts distinct chemical properties compared to its terephthalate and phthalate analogs. This uniqueness makes it suitable for specific applications where the isophthalate structure is advantageous .
Propiedades
Número CAS |
32741-83-6 |
|---|---|
Fórmula molecular |
C14H12N6O8 |
Peso molecular |
392.28 g/mol |
Nombre IUPAC |
bis(2-carbonazidoyloxyethyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H12N6O8/c15-19-17-13(23)27-6-4-25-11(21)9-2-1-3-10(8-9)12(22)26-5-7-28-14(24)18-20-16/h1-3,8H,4-7H2 |
Clave InChI |
IXCZLTALPWNWDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCCOC(=O)N=[N+]=[N-])C(=O)OCCOC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)

![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)






![1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl-](/img/structure/B13741718.png)

